molecular formula C14H13ClFN B3341748 2-Chloro-N-(2-fluorobenzyl)-4-methylaniline CAS No. 1040309-13-4

2-Chloro-N-(2-fluorobenzyl)-4-methylaniline

Cat. No. B3341748
CAS RN: 1040309-13-4
M. Wt: 249.71 g/mol
InChI Key: QNKSYBRZKQAFIG-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-fluorobenzyl)-4-methylaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a member of the aniline family and has been found to exhibit promising properties as a pharmacological agent. In

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-fluorobenzyl)-4-methylaniline is not fully understood, but it is believed to involve the inhibition of specific enzymes such as tyrosine kinases. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential treatment for cancer. Additionally, the anti-inflammatory and analgesic properties of this compound may be due to its ability to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
2-Chloro-N-(2-fluorobenzyl)-4-methylaniline has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit cell growth and induce apoptosis in cancer cells. Additionally, this compound has been shown to reduce inflammation and pain in animal models, indicating its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-N-(2-fluorobenzyl)-4-methylaniline in lab experiments include its relatively simple synthesis method, high purity, and potent pharmacological properties. However, there are some limitations to its use, including its potential toxicity and the need for further investigation into its mechanism of action.

Future Directions

There are several future directions for research on 2-Chloro-N-(2-fluorobenzyl)-4-methylaniline. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs. Additionally, further investigation into its mechanism of action and potential side effects is needed to fully understand its therapeutic potential. Finally, the development of more efficient synthesis methods and optimization of its pharmacological properties could lead to the development of new treatments for cancer, inflammation, and pain.

Scientific Research Applications

2-Chloro-N-(2-fluorobenzyl)-4-methylaniline has been extensively studied for its potential applications in medical research. It has been found to exhibit potent inhibitory activity against certain enzymes such as tyrosine kinases and has been investigated as a potential anticancer agent. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation.

properties

IUPAC Name

2-chloro-N-[(2-fluorophenyl)methyl]-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN/c1-10-6-7-14(12(15)8-10)17-9-11-4-2-3-5-13(11)16/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKSYBRZKQAFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=CC=CC=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2-fluorobenzyl)-4-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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